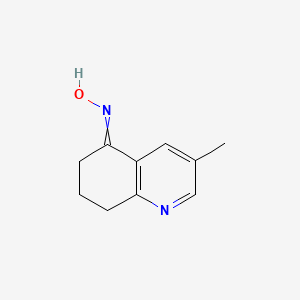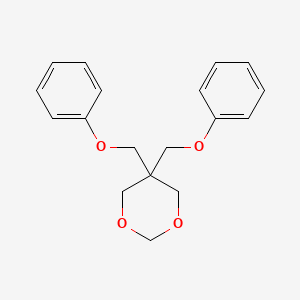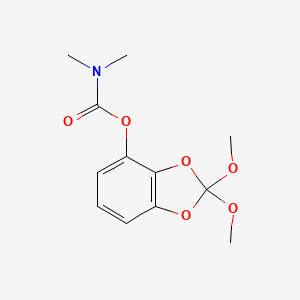
Ethanone, 2,2-diphenyl-1-(3-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 2,2-diphenyl-1-(3-pyridinyl)- is a complex organic compound characterized by the presence of a pyridine ring and two phenyl groups attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2,2-diphenyl-1-(3-pyridinyl)- typically involves the reaction of 3-pyridylmethyl ketone with benzophenone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the desired product through nucleophilic addition.
Industrial Production Methods
On an industrial scale, the production of Ethanone, 2,2-diphenyl-1-(3-pyridinyl)- may involve more efficient catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2,2-diphenyl-1-(3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Ethanone, 2,2-diphenyl-1-(3-pyridinyl)- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which Ethanone, 2,2-diphenyl-1-(3-pyridinyl)- exerts its effects involves interactions with specific molecular targets and pathways. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the phenyl groups can enhance lipophilicity and membrane permeability. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(3-pyridinyl)-: Shares the pyridine ring but lacks the diphenyl groups.
Ethanone, 1-(2-pyridinyl)-: Similar structure with the pyridine ring in a different position.
Benzophenone: Contains the diphenyl groups but lacks the pyridine ring.
Uniqueness
Ethanone, 2,2-diphenyl-1-(3-pyridinyl)- is unique due to the combination of the pyridine ring and two phenyl groups, which confer distinct chemical and biological properties. This structural arrangement enhances its potential for diverse applications in research and industry.
Properties
CAS No. |
60148-01-8 |
|---|---|
Molecular Formula |
C19H15NO |
Molecular Weight |
273.3 g/mol |
IUPAC Name |
2,2-diphenyl-1-pyridin-3-ylethanone |
InChI |
InChI=1S/C19H15NO/c21-19(17-12-7-13-20-14-17)18(15-8-3-1-4-9-15)16-10-5-2-6-11-16/h1-14,18H |
InChI Key |
YMAFRMZPLWJQCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2,6-Dichlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14609287.png)






![(Phenylthio)[(trifluoromethyl)sulfonyl]methane](/img/structure/B14609335.png)



![4,4'-[(4-Methylphenyl)methylene]bis(2-methylaniline)](/img/structure/B14609366.png)

![N-{[2-(3-Methylbut-3-en-1-yl)phenyl]sulfanyl}-1-phenylmethanamine](/img/structure/B14609372.png)
